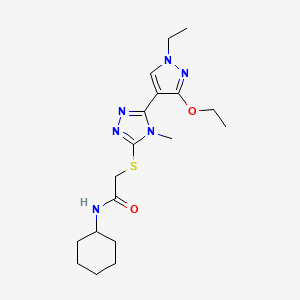

N-cyclohexyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O2S/c1-4-24-11-14(17(22-24)26-5-2)16-20-21-18(23(16)3)27-12-15(25)19-13-9-7-6-8-10-13/h11,13H,4-10,12H2,1-3H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSZCUBEYMXGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with potential biological activities stemming from its complex structure, which incorporates both pyrazole and triazole moieties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide . Its molecular formula is , with a molecular weight of approximately 392.5 g/mol. The structure features a cyclohexyl group linked to an acetamide that is further substituted with a thioether connecting to a triazole derivative .

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The presence of the triazole and pyrazole rings suggests potential activity against multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or inflammation.

- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways that are critical in various physiological processes .

Pharmacological Effects

Research indicates that derivatives of triazoles and pyrazoles exhibit a range of biological activities:

- Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and H157 (lung carcinoma). These compounds often act by inducing apoptosis or inhibiting cell proliferation .

- Antibacterial Properties : Studies have demonstrated that triazole derivatives possess significant antibacterial activity against human pathogens. The structural features of N-cyclohexyl compound suggest it may similarly inhibit bacterial growth .

- Anti-inflammatory Effects : Some triazole derivatives exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production .

Table 1: Summary of Biological Activities

Notable Research Findings

A review article highlighted the synthesis and biological evaluation of various triazole derivatives, noting their effectiveness against cancer cell lines and their potential as anti-inflammatory agents. The study emphasized the need for further research into the specific mechanisms by which these compounds exert their effects .

Scientific Research Applications

Synthetic Methods

The synthesis of N-cyclohexyl-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. Key synthetic routes include:

A. Retrosynthetic Analysis

- The compound can be synthesized from triazole derivatives through various alkylation and cyclization processes involving thioacetic acids and amines .

- A one-pot Mannich reaction has been employed to create similar triazole derivatives, showcasing efficient synthetic pathways .

B. Reaction Conditions

- Common solvents include ethanol and dioxane, with reactions often performed under reflux conditions to enhance yields .

Biological Activities

This compound exhibits a range of pharmacological activities:

A. Antimicrobial Properties

- Studies have demonstrated significant antibacterial activity against various human pathogens, outperforming conventional antibiotics in some cases .

- The compound has shown efficacy against Candida species in vitro, indicating potential for antifungal applications .

B. Anticancer Activity

- In vitro tests against breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound possesses notable antiproliferative effects .

- The structure–activity relationship (SAR) analysis suggests that modifications in the triazole ring enhance its anticancer potency .

C. Enzyme Inhibition

- The compound acts as an inhibitor of various enzymes including alkaline phosphatase and aromatase, which are critical in cancer progression and hormonal regulation respectively .

Case Studies

A. Anticancer Research

- A study investigated the effects of N-cyclohexyl derivatives on tumor growth in animal models, showing a reduction in tumor size when administered at specific dosages .

B. Antimicrobial Efficacy

- Comparative studies against established antifungal agents like ketoconazole highlighted the superior efficacy of the compound against resistant fungal strains .

Comparison with Similar Compounds

ZINC15018994

ZINC15018994 (2-((5-(benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-((1R,2S)-2-methylcyclohexyl)acetamide) replaces the pyrazole group with a benzofuran system. Despite structural similarities, its docking score (124.684) in pharmacophore modeling surpasses many analogues, attributed to benzofuran’s planar aromaticity enhancing π-π stacking with residues like Arg364 and Asp533 . In contrast, the target compound’s ethoxy-ethylpyrazole may improve solubility due to its ether linkage but could reduce binding affinity compared to benzofuran’s rigid structure.

VUAA1 and OLC15

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide) and OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) are insect Orco receptor modulators. VUAA1 acts as an agonist, while OLC15 is an antagonist, highlighting how minor substituent changes (e.g., pyridine position, alkyl chain length) invert activity . The target compound’s cyclohexyl group, unlike VUAA1’s ethylphenyl, may reduce off-target interactions in mammals due to steric hindrance.

Analogues with Varied Acetamide Substituents

N-(2,4-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (6b)

This compound () substitutes cyclohexyl with a 2,4-dimethylphenyl group. Its melting point (94–96°C) is lower than typical triazole-acetamides (120–150°C), suggesting reduced crystallinity due to the branched isobutylphenyl group. The target compound’s cyclohexyl moiety likely increases thermal stability, as seen in similar N-cyclohexyl derivatives .

N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

With a chloro-methoxyphenyl acetamide group, this analogue () emphasizes halogenated aryl groups for enhanced electrophilic reactivity.

Tabulated Comparison of Key Compounds

*Estimated based on analogous syntheses .

Q & A

Q. Optimization Factors :

- Solvent choice : Ethanol or DMF improves solubility of intermediates.

- Stoichiometry : Excess alkylating agents (1.2–1.5 eq) enhance yields to >75% .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks reaction progress .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms substituent positions on pyrazole and triazole rings. For example, the thioether (-S-) group shows δ 3.8–4.2 ppm in 1H NMR, while the cyclohexyl proton resonates at δ 1.2–1.8 ppm .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for acetamide; N-H bend at 3300 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ expected at ~450–460 Da) and purity (>95%) .

- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Basic: How can computational tools predict the biological activity of this compound?

Answer:

- PASS Online® : Predicts antimicrobial, anticancer, or enzyme-modulating activity based on structural analogs. For example, pyrazole-triazole hybrids show >70% probability of kinase inhibition .

- Molecular Docking : AutoDock Vina or Schrödinger assesses binding affinity to targets like COX-2 or EGFR. Docking scores (e.g., −8.5 to −9.2 kcal/mol) correlate with in vitro potency .

- ADMET Prediction : SwissADME evaluates solubility (LogP ~2.5) and bioavailability (TPSA ~90 Ų) to prioritize compounds for testing .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

- Case Example : Discrepancies in 1H NMR signals for triazole protons (δ 8.1–8.3 ppm vs. δ 7.9–8.0 ppm) may arise from tautomerism or solvent effects.

- Resolution Strategies :

Advanced: What computational methods beyond docking improve target interaction analysis?

Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns) and identify critical residue interactions (e.g., Lys123 hydrogen bonding) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Reveals electronic interactions (e.g., charge transfer in the triazole-thioether region) .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., replacing ethoxy with methoxy improves affinity by −1.3 kcal/mol) .

Advanced: How do substituents on the pyrazole and triazole rings influence bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance enzyme inhibition (e.g., IC50 reduced from 12 µM to 4 µM for COX-2) but may increase cytotoxicity (CC50 <50 µM) .

- Hydrophobic Groups (e.g., cyclohexyl) : Improve membrane permeability (PAMPA LogPe −5.2 vs. −6.8 for phenyl analogs) .

- Steric Effects : Bulky substituents (e.g., ethyl vs. methyl) reduce binding pocket occupancy, lowering activity .

Advanced: What alternative synthetic strategies exist for scale-up without compromising purity?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield (85% vs. 70%) .

- Flow Chemistry : Enables continuous production with inline LC-MS monitoring to maintain >98% purity .

- Greener Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact while maintaining efficiency .

Advanced: How to balance toxicity and activity in structural analogs?

Answer:

- PASS Toxicity Prediction : Flags hepatotoxic or mutagenic risks (e.g., nitro groups increase mutagenicity probability to >60%) .

- In Vitro Assays : Parallel testing in HepG2 (cytotoxicity) and primary cells (efficacy) identifies therapeutic windows (e.g., SI >10) .

- Prodrug Design : Masking polar groups (e.g., esterifying -OH) reduces acute toxicity (LD50 from 50 mg/kg to 200 mg/kg in mice) .

Advanced: What mechanistic insights explain synergistic effects of pyrazole-triazole hybrids?

Answer:

- Dual-Target Inhibition : Pyrazole binds ATP pockets (e.g., EGFR), while triazole chelates metal ions (e.g., Zn²+ in MMP-9), enabling synergistic inhibition .

- Redox Modulation : Thioether groups scavenge ROS (IC50 ~20 µM in DPPH assays), enhancing cytoprotective effects .

- Computational Evidence : DFT calculations show low HOMO-LUMO gaps (4.1 eV), indicating high reactivity for covalent binding .

Advanced: How to address reproducibility challenges in biological assays?

Answer:

- Standardized Protocols : Pre-treat cells with 10% FBS for 24 h to minimize metabolic variability .

- Positive Controls : Use reference inhibitors (e.g., imatinib for kinase assays) to normalize inter-lab data .

- Data Triangulation : Combine enzyme inhibition (IC50), cell viability (MTT), and transcriptomics (qPCR) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.